![molecular formula C17H17FN6O3 B2638474 3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921561-60-6](/img/structure/B2638474.png)
3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.36. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalysis and Organic Synthesis
Electrocatalytic C–H Cycloamination: Recent studies have demonstrated that this compound can be used in an environmentally benign electrochemical approach. Specifically, it promotes intramolecular C(sp²)–H cycloamination under mild conditions, mediated by bromide ions . This method allows for the efficient synthesis of diverse functionalized [1,2,4]triazolo[3,4-i]purine derivatives.
Materials Science and Optoelectronics
Luminescent Properties: The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit weak luminescent properties in solution. Researchers have studied their optical, electrochemical, and semiconductor characteristics . These properties could find applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Green Chemistry and Atom-Economical Synthesis
Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles: Researchers have developed a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction using mild electrolytic conditions. This process efficiently produces valuable 1,2,4-triazolo[4,3-a]pyridines and related heterocyclic compounds . Such green synthetic methods are essential for sustainable chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione affects the cell cycle progression pathway . This disruption can lead to the induction of apoptosis within cells, particularly in cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME) and impact its bioavailability .
Result of Action
The result of the action of 3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is the significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the alteration in cell cycle progression and the induction of apoptosis .
properties
IUPAC Name |
8-(4-fluorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c1-21-14-12(15(25)22(2)17(21)26)23(8-9-27-3)16-20-19-13(24(14)16)10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQELUQFXZKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.